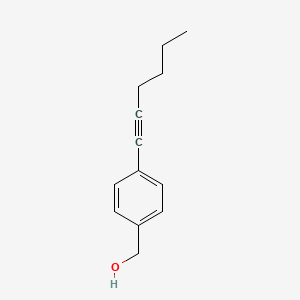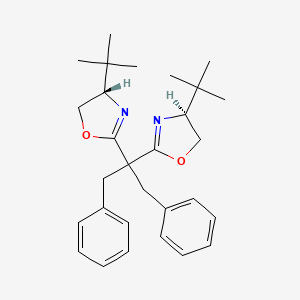
4-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% is a compound that has been used in various scientific research applications. It is a phenol, which is a type of organic compound that contains a hydroxyl group attached to a single aromatic ring. It is a colorless solid with a molecular weight of about 210.3 g/mol. It is soluble in a variety of organic solvents, including ethanol and methanol. It is also known as 4-(3,5-Dimethoxy-phenyl)-2-methoxy-phenol, 95%, or 4-DMPP.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the hydroxyl group of the phenol is responsible for its reactivity, as it can form hydrogen bonds with other molecules. It is also believed that the aromatic ring of the compound can undergo a variety of reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and nucleophilic addition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may have some anti-inflammatory and antioxidant effects. It has also been suggested that the compound may have some antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost and its availability in a variety of solvents. However, the compound has some limitations, including its low solubility in water and its relatively low reactivity.
Future Directions
The future directions for 4-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% research include further studies on its biochemical and physiological effects, as well as its potential applications in drug synthesis and other areas. Additionally, further research could be conducted on its mechanism of action, as well as its potential use as a catalyst in organic synthesis. Finally, further studies could be conducted on its potential applications in the synthesis of polymers and other materials.
Synthesis Methods
4-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% is typically synthesized through a reaction between 4-chloro-3,5-dimethoxybenzaldehyde and 2-methoxyphenol. This reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is a 95% pure solution of 4-(3,5-Dimethoxyphenyl)-2-methoxyphenol.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a model compound for studying the structure and reactivity of phenols. It has also been used in the synthesis of a variety of other compounds, including drugs, dyes, and fragrances.
properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-11(7-13(9-12)18-2)10-4-5-14(16)15(8-10)19-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTHHSJXPUUIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435742 |
Source


|
| Record name | 3,3',5'-Trimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethoxyphenyl)-2-methoxyphenol | |
CAS RN |
752252-66-7 |
Source


|
| Record name | 3,3',5'-Trimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6,6]-Phenyl-C61-butyric acid dodecyl ester; 98%](/img/structure/B6319247.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)




![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)
![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)